5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 261946-00-3
Cat. No.: VC3910298
Molecular Formula: C17H19N3OS
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 261946-00-3 |
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Molecular Formula | C17H19N3OS |
Molecular Weight | 313.4 g/mol |
IUPAC Name | 3-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C17H19N3OS/c1-17(2,3)13-8-6-12(7-9-13)15-18-19-16(22)20(15)11-14-5-4-10-21-14/h4-10H,11H2,1-3H3,(H,19,22) |
Standard InChI Key | XOPAJNHNHTXVRT-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3 |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound belongs to the 4H-1,2,4-triazole-3-thiol class, featuring a triazole core substituted with a 4-tert-butylphenyl group, a furan-2-ylmethyl chain, and a thiol functional group. Its systematic IUPAC name is 5-[4-(tert-butyl)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, with a molecular formula of C₁₇H₁₉N₃OS and a molecular weight of 313.42 g/mol . The tert-butyl group enhances lipophilicity, while the furan ring introduces aromatic heterocyclic properties, influencing both reactivity and potential bioactivity .
Stereoelectronic Features
The planar triazole ring facilitates π-π stacking interactions, while the thiol group (-SH) at position 3 offers nucleophilic reactivity, enabling participation in hydrogen bonding and redox reactions. The furan-2-ylmethyl substituent contributes electron-rich regions due to the oxygen atom’s lone pairs, potentially affecting binding affinities in biological systems .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves multi-step reactions starting from hydrazide precursors. A representative protocol adapted from methodologies in and is outlined below:
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Formation of Potassium Dithiocarbazate:
Furan-2-carboxylic acid hydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide to yield potassium 3-(2-furoyl)dithiocarbazate. This intermediate is critical for introducing the furan moiety . -
Thiosemicarbazide Formation:
The dithiocarbazate intermediate undergoes condensation with 4-tert-butylphenyl isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. This step establishes the tert-butylphenyl group at position 5 . -
Cyclization to Triazole Core:
Alkaline cyclization of the thiosemicarbazide in aqueous sodium hydroxide facilitates ring closure, producing the 4H-1,2,4-triazole-3-thiol scaffold. The furan-2-ylmethyl group is introduced via nucleophilic substitution at position 4 using furfuryl bromide .
Reaction Scheme:
Physicochemical Properties
Experimental and Predicted Data
The compound is a crystalline solid with a melting point above 200°C, insoluble in water but soluble in ethanol, dimethylformamide (DMF), and dichloromethane . Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of 5-(4-tert-Butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Spectral Characterization
Infrared (IR) Spectroscopy
IR spectra (KBr) exhibit characteristic absorptions:
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3329 cm⁻¹: N-H stretching (amine group).
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2775 cm⁻¹: S-H stretching (thiol moiety).
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1618 cm⁻¹: C=N stretching (triazole ring).
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, CDCl₃):
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δ 1.37 ppm (s, 9H): tert-Butyl group protons.
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δ 5.95–6.38 ppm (m, 3H): Furan ring protons.
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δ 7.45–7.78 ppm (m, 4H): Aromatic protons from tert-butylphenyl.
¹³C-NMR (100 MHz, CDCl₃):
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δ 31.2 ppm: tert-Butyl carbons.
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δ 111.8–145.2 ppm: Aromatic carbons (furan and phenyl).
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 313.18 [M+H]⁺, consistent with the molecular formula C₁₇H₁₉N₃OS .
Comparative Analysis with Analogous Compounds
Substituent Effects
Compared to 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol , the tert-butyl substituent in the target compound increases hydrophobicity (LogP difference: +1.2), potentially improving blood-brain barrier penetration. Conversely, replacement of the phenyl group with furan-2-ylmethyl reduces steric hindrance, possibly enhancing binding to flexible enzyme pockets .
Table 2: Comparative Properties of Triazole-3-thiol Derivatives
Compound | LogP | Melting Point (°C) | Bioactivity (IC₅₀, μM) |
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Target Compound | 3.5 | >200 | N/A |
5-(4-Chlorophenyl)-4-phenyl derivative | 2.3 | 210–212 | 12.4 (Antifungal) |
5-Furan-2-yl-4-methoxy derivative | 2.8 | 245–246 | 8.9 (Antiviral) |
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